Benzyl 2-bromo-3-oxobutanoate
Overview
Description
Benzyl 2-bromo-3-oxobutanoate is an organic compound with the molecular formula C11H11BrO3 It is a brominated ester derivative of benzyl acetoacetate
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl 2-bromo-3-oxobutanoate can be synthesized through the bromination of benzyl acetoacetate. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in diethyl ether at room temperature. Ammonium acetate is often used as a catalyst to facilitate the reaction. The reaction mixture is stirred for several hours, followed by filtration and purification to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Benzyl 2-bromo-3-oxobutanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new compounds.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Oxidation: Potassium permanganate or chromium trioxide under acidic conditions.
Major Products:
Substitution: Formation of benzyl 2-amino-3-oxobutanoate or benzyl 2-thio-3-oxobutanoate.
Reduction: Formation of benzyl 2-bromo-3-hydroxybutanoate.
Oxidation: Formation of benzyl 2-bromo-3-oxobutanoic acid.
Scientific Research Applications
Benzyl 2-bromo-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of benzyl 2-bromo-3-oxobutanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the carbonyl group are key reactive sites. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile. In reduction reactions, the carbonyl group is reduced to an alcohol, altering the compound’s reactivity and properties.
Comparison with Similar Compounds
Benzyl acetoacetate: The precursor to benzyl 2-bromo-3-oxobutanoate, lacking the bromine atom.
Benzyl 2-chloro-3-oxobutanoate: A similar compound with a chlorine atom instead of bromine.
Benzyl 2-iodo-3-oxobutanoate: A similar compound with an iodine atom instead of bromine.
Uniqueness: this compound is unique due to its specific reactivity profile, particularly in substitution reactions. The presence of the bromine atom makes it more reactive compared to its chloro and iodo counterparts, allowing for a wider range of chemical transformations.
Properties
IUPAC Name |
benzyl 2-bromo-3-oxobutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c1-8(13)10(12)11(14)15-7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWHGBPWLXDABOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)OCC1=CC=CC=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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